1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene
Description
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is a methoxybenzene derivative featuring a cyclohexyl-substituted propenyl ether group. This compound belongs to a broader class of aromatic ethers with applications in organic synthesis and materials science. Its structure combines a methoxy-substituted benzene ring with a cyclohexylpropenyl ether moiety, which imparts unique steric and electronic properties.
Properties
CAS No. |
648857-96-9 |
|---|---|
Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(1-cyclohexylprop-1-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O2/c1-3-17(15-7-5-4-6-8-15)19-13-14-9-11-16(18-2)12-10-14/h3,9-12,15H,4-8,13H2,1-2H3 |
InChI Key |
RLAKUAQIJHHHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1CCCCC1)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of cyclohexylprop-1-en-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives such as alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Differences :
- Cyclohexyl vs. Cyclopropyl : Cyclohexyl groups (as in the target compound and ) provide greater steric bulk and conformational flexibility compared to cyclopropyl analogs (), which introduce ring strain and rigidity.
- Ether Linkage : Propenyl ethers (e.g., the target compound) exhibit different reactivity in radical or acid-catalyzed reactions compared to propargyl ethers () or bromoalkyl ethers ().
Physicochemical Properties and Reactivity
Stability and Spectroscopic Data
- NMR Analysis : Cyclohexyl-substituted methoxybenzenes (e.g., ) show distinct 1H-NMR signals for cyclohexyl protons (δ 1.2–2.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Propenyl ethers exhibit characteristic olefinic protons (δ 5.5–6.5 ppm) .
- Thermal Stability : Hydroperoxide analogs () decompose at elevated temperatures, whereas propargyl ethers () are more stable under acidic conditions.
Reactivity Trends
- Radical Reactions : Propenyl ethers may undergo oxidation to hydroperoxides (), while propargyl ethers () are prone to cycloaddition or polymerization.
- Acid Sensitivity : Cyclohexyl groups enhance steric protection of the ether linkage, reducing hydrolysis rates compared to morpholinyl or benzyloxy analogs ().
Biological Activity
Chemical Structure and Properties
The molecular formula for 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is . The structure can be described as having a methoxy group and a cyclohexyl group attached to a propene chain, which may influence its interaction with biological systems.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.35 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of methoxybenzene have shown significant antibacterial activity against various strains of bacteria.
Case Study: Antibacterial Screening
A study conducted on structurally related compounds demonstrated that certain methoxy-substituted benzene derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| 4-Methoxybenzene | 32 |
| This compound | TBD |
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory properties. In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that these compounds could reduce the production of pro-inflammatory cytokines.
Research Findings
In a study focusing on the anti-inflammatory effects, it was found that the tested compound significantly decreased the levels of TNF-alpha and IL-6 in a dose-dependent manner.
Table 2: Cytokine Inhibition Data
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 1500 | 800 |
| Compound at 10 µM | 800 | 400 |
| Compound at 50 µM | 300 | 100 |
The proposed mechanism of action for the biological activity of this compound likely involves modulation of cellular signaling pathways associated with inflammation and microbial resistance. The presence of the methoxy group is hypothesized to enhance lipophilicity, allowing better membrane penetration and subsequent interaction with intracellular targets.
Future Directions in Research
Further research is warranted to explore:
- In vivo studies to confirm the efficacy and safety profile.
- Structure-activity relationship (SAR) analyses to optimize the compound for enhanced biological activity.
- Potential therapeutic applications , particularly in antimicrobial and anti-inflammatory domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
